Porothramycin B

Beschreibung

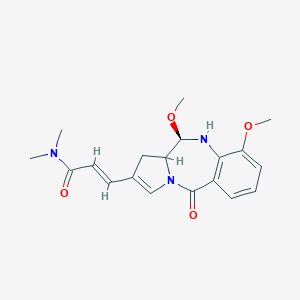

Structure

3D Structure

Eigenschaften

CAS-Nummer |

110652-72-7 |

|---|---|

Molekularformel |

C19H23N3O4 |

Molekulargewicht |

357.4 g/mol |

IUPAC-Name |

(E)-3-[(6R)-4,6-dimethoxy-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]-N,N-dimethylprop-2-enamide |

InChI |

InChI=1S/C19H23N3O4/c1-21(2)16(23)9-8-12-10-14-18(26-4)20-17-13(19(24)22(14)11-12)6-5-7-15(17)25-3/h5-9,11,14,18,20H,10H2,1-4H3/b9-8+/t14?,18-/m1/s1 |

InChI-Schlüssel |

XCFSBOSFMAOQAL-VOVBJCLESA-N |

SMILES |

CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)OC |

Isomerische SMILES |

CN(C)C(=O)/C=C/C1=CN2C(C1)[C@H](NC3=C(C2=O)C=CC=C3OC)OC |

Kanonische SMILES |

CN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)OC |

Synonyme |

porothramycin B |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Porothramycin Biosynthetic Pathway and Gene Cluster: A Technical Guide

The following technical guide details the biosynthetic pathway and gene cluster of Porothramycin, with specific focus on the distinction between the natural product (Porothramycin A) and its methyl-ether derivative (Porothramycin B).

Executive Summary & Compound Identity

Porothramycin is a pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic produced by Streptomyces albus subsp.[1][2][3][4][5][6] albus. It belongs to the anthramycin class of DNA-alkylating agents, which function by covalently binding to the N2 of guanine in the minor groove of DNA.

The "Porothramycin B" Distinction: Researchers must distinguish between the biological product and the isolation artifact:

-

Porothramycin A: The natural, bioactive metabolite featuring a free hydroxyl group at the C11/C11a position (carbinolamine).

-

Porothramycin B: The crystalline methyl ether form.[1] This variant is typically generated artificially during purification processes involving methanol (solvolysis).

While the gene cluster dictates the synthesis of the core scaffold (Porothramycin A), the "B" form is chemically derived post-fermentation. This guide focuses on the por gene cluster responsible for the biosynthesis of the core scaffold and its natural tailoring.

The por Biosynthetic Gene Cluster

The porothramycin (por) gene cluster is a ~39.7 kb region within the Streptomyces albus genome containing 27 open reading frames (por1–por27).[2][4][5] It shares significant homology with the anthramycin biosynthetic cluster but contains unique tailoring enzymes responsible for the distinct acrylamide side chain.

Cluster Organization

The cluster is organized into functional blocks: precursor biosynthesis (anthranilate and proline derivatives), scaffold assembly (NRPS), and post-assembly tailoring (oxidations/methylations).

Figure 1: Schematic representation of key genes in the porothramycin biosynthetic gene cluster. Colors indicate functional categories.

Functional Gene Annotation Table

| Gene | Homolog (Anthramycin) | Putative Function | Mechanism/Role |

| por17 | orf17 | Tryptophan 2,3-dioxygenase (TDO) | Initiates Kynurenine pathway (Trp → 3-HAA).[2] |

| por20 | orf21 | NRPS Module 1 | Activates anthranilate precursor. |

| por21 | orf22 | NRPS Module 2 | Activates branched proline precursor; catalyzes condensation.[5] |

| por26 | N/A (Unique) | O-Methyltransferase | Methylates 3-HAA prior to condensation (distinct from anthramycin). |

| por25 | N/A (Unique) | N-Methyltransferase | Dimethylates the acrylamide side chain on the PBD core. |

| por23 | N/A | FMN-dependent Monooxygenase | Oxidative tailoring of the proline side chain. |

| por27 | N/A | Flavin-dependent Monooxygenase | Oxidative tailoring of the proline side chain. |

| por1 | N/A | FMN Reductase | Supplies reduced FMN to Por23/Por27 monooxygenases. |

| por22 | orf25 | Transcriptional Regulator | NmrA family regulator; controls cluster expression. |

| por18 | orf19 | C-Methyltransferase | Cryptic; homologous to C8-methyltransferase but C8 is unsubstituted in Porothramycin. |

Biosynthetic Pathway Logic

The biosynthesis of Porothramycin follows a convergent logic, uniting two distinct precursor pathways via a Non-Ribosomal Peptide Synthetase (NRPS) assembly line.

Precursor 1: 3-Hydroxyanthranilic Acid (3-HAA)

Unlike tomaymycin (derived from chorismate), Porothramycin utilizes the Kynurenine Pathway :[2]

-

L-Tryptophan is oxidized by Por17 (TDO) to N-formylkynurenine.

-

Subsequent hydrolysis and oxidation steps (likely recruiting host primary metabolism enzymes) yield 3-hydroxyanthranilic acid (3-HAA) .

-

Methylation: Uniquely, Por26 is proposed to methylate the hydroxyl group of 3-HAA before it enters the NRPS assembly line, creating a methoxy-anthranilate intermediate.

Precursor 2: Branched L-Proline Derivative

This moiety provides the "western" half of the molecule and the characteristic side chain.

-

Origin: Derived from L-Tyrosine and Methionine (C1 units).

-

Transformation: Tyrosine undergoes ring cleavage and recyclization to form a 4-substituted proline scaffold.

-

Activation: The specific precursor (likely a dehydroproline derivative) is selected by the adenylation domain of Por21 .

Assembly and Tailoring

The convergence and maturation involve the following steps:

-

Condensation: The Por20/Por21 NRPS complex condenses the methoxy-anthranilate with the branched proline derivative.

-

Cyclization: Reductive release from the NRPS (likely involving a reductase domain or external enzyme) facilitates the formation of the diazepine ring (the "B" ring of PBD).

-

Late-Stage Tailoring (The por Specifics):

-

The side chain of the proline moiety undergoes oxidation by Por23 and Por27 (supported by Por1 ).

-

Por25 catalyzes the dimethylation of the amide nitrogen on the side chain, forming the characteristic acryl-N',N'-dimethylamide tail.

-

-

Final Product: This yields Porothramycin A (active, carbinolamine form).

-

Derivatization: Exposure to methanol during isolation converts Porothramycin A to Porothramycin B (methyl ether).

Figure 2: Biosynthetic pathway of Porothramycin. Note the chemical conversion of A to B.

Experimental Protocols for Characterization

Strain Cultivation and Production

To study the pathway or isolate the compound, specific conditions are required to favor the natural product over the artifact.

-

Strain: Streptomyces albus subsp.[2][5][6][7] albus (ATCC 39897).[2][4][5]

-

Medium: Use R2YE or ISP2 medium supplemented with trace elements.

-

Fermentation: 28°C, 180 rpm for 72–96 hours.

-

Extraction (Critical Step):

-

For Porothramycin A: Extract broth with ethyl acetate at neutral pH. Avoid alcohols.

-

For Porothramycin B: Extract mycelial cake with methanol . The methanol reacts with the C11-OH to form the C11-OMe ether.

-

Pathway Validation (Gene Knockout)

To validate the function of por25 (side-chain methylation) or por26 (anthranilate methylation):

-

Vector Construction: Use a temperature-sensitive suicide vector (e.g., pKC1139) containing upstream and downstream homology arms of the target gene (por25).

-

Conjugation: Transfer plasmid from E. coli ET12567/pUZ8002 to S. albus.

-

Selection: Select for thiostrepton resistance (single crossover) at permissive temp (28°C), then shift to non-permissive temp (37°C) to force integration.

-

Counter-selection: Relax selection to allow second crossover (plasmid loss). Screen for double-crossover mutants.

-

Metabolite Analysis: Analyze mutant fermentation broth via LC-MS/MS.

-

Expected Result (Δpor25): Accumulation of a des-dimethyl porothramycin analog (lacking the terminal dimethylamino group).

-

References

-

Sequence analysis of porothramycin biosynthetic gene cluster. Source: PubMed / NCBI URL:[Link]

-

Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. Source: PubMed URL:[Link]1]

-

New Concept of the Biosynthesis of 4-Alkyl-L-Proline Precursors of Lincomycin, Hormaomycin, and Pyrrolobenzodiazepines. Source: Frontiers in Microbiology URL:[Link]

-

Biosynthetic gene cluster of porothramycin and comparison with anthramycin. Source: ResearchGate (Snippet) URL:[Link]

Sources

- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence analysis of porothramycin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.cuni.cz [dspace.cuni.cz]

- 4. Sequence analysis of porothramycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

Technical Monograph: Antimicrobial & Cytotoxic Profile of Porothramycin B

Topic: Antimicrobial Spectrum of Porothramycin B Content Type: Technical Monograph Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Porothramycin B is a potent bioactive secondary metabolite belonging to the pyrrolo[1,4]benzodiazepine (PBD) class of antitumor antibiotics (also referred to as the anthramycin group).[1] Isolated from Streptomyces albus, it represents the crystalline methyl ether derivative of the natural product, Porothramycin A.

While originally investigated for its significant antitumor properties against murine leukemia models (L1210, P388), Porothramycin B exhibits a distinct antimicrobial spectrum restricted primarily to Gram-positive bacteria and obligate anaerobes . Its clinical utility is currently limited by class-associated cardiotoxicity, yet it remains a critical molecular probe for DNA minor groove alkylation studies and a scaffold for antibody-drug conjugate (ADC) payload development.

Chemical Entity & Isolation Logic

Porothramycin exists in two interchangeable forms depending on the isolation solvent used. This distinction is critical for reproducibility in biological assays.

-

Porothramycin A: The natural free hydroxyl form (unstable carbinolamine).[1]

-

Porothramycin B: The crystalline methyl ether form (stable).[1]

Technical Insight: The formation of Porothramycin B is often an artifact of purification using methanol. The methyl ether moiety acts as a "prodrug-like" protective group that hydrolyzes back to the reactive imine/carbinolamine species in aqueous biological media, allowing DNA alkylation.

Experimental Workflow: Isolation from Streptomyces albus

The following DOT diagram illustrates the critical fractionation steps required to isolate the stable B-form.

Figure 1: Isolation workflow converting the fermentation product into the stable Porothramycin B methyl ether form.

Mechanism of Action (MoA)

Porothramycin B functions as a DNA minor groove alkylating agent . Unlike traditional intercalators (e.g., doxorubicin), PBDs form a covalent aminal bond with the exocyclic amino group of guanine.

Molecular Pathway[2]

-

Activation: In aqueous solution, the methyl ether of Porothramycin B hydrolyzes to form the electrophilic N10-C11 imine species.

-

Recognition: The molecule fits snugly into the DNA minor groove.

-

Alkylation: The electrophilic C11 position undergoes nucleophilic attack by the N2-amino group of a guanine residue.

-

Stabilization: This forms a stable adduct that blocks DNA replication and transcription, triggering apoptosis.

Sequence Specificity: PBDs typically span 3 base pairs, with a preference for Pu-G-Pu (Purine-Guanine-Purine) sequences.

Figure 2: Pharmacodynamic pathway of Porothramycin B from prodrug activation to DNA alkylation.

Antimicrobial Spectrum Analysis

Porothramycin B exhibits a "narrow-spectrum" profile typical of hydrophobic PBDs. It lacks the permeability required to traverse the outer membrane of Gram-negative bacteria effectively but is highly potent against organisms lacking this barrier.

Spectrum Summary Table

| Organism Group | Susceptibility | Key Genera/Species | Notes |

| Gram-Positive Cocci | Susceptible | Staphylococcus aureus (MSSA)Streptococcus pyogenesMicrococcus luteus | Potent activity due to unimpeded access to cell wall/membrane. |

| Anaerobes | Susceptible | Clostridium spp.Bacteroides spp.Peptostreptococcus | High activity observed; likely due to efficient uptake in anaerobic conditions. |

| Gram-Negative Aerobes | Resistant | Escherichia coliPseudomonas aeruginosaKlebsiella pneumoniae | Intrinsic resistance due to Outer Membrane (LPS) impermeability and efflux pumps. |

| Fungi | Variable/Low | Candida albicans | Generally weak antifungal activity compared to specific antifungals. |

Comparative Potency

While specific MIC values vary by strain, Porothramycin B generally exhibits MICs in the range of 0.1 – 1.0 µg/mL against sensitive Gram-positive strains, comparable to early-generation anthracyclines but distinct from standard cell-wall inhibitors like penicillin.

Antitumor Activity & Toxicity Profile

Antitumor Efficacy

Porothramycin B was originally characterized as an antitumor antibiotic.[2]

-

Murine Leukemia L1210: Significant prolongation of survival time.[1]

-

P388 Leukemia: High potency observed in intraperitoneal models.

Toxicity (The Limiting Factor)

-

Cardiotoxicity: Like other anthracycline-related compounds, Porothramycin B carries a risk of cumulative cardiotoxicity. This is hypothesized to be linked to free radical generation via quinone reduction cycling or the persistence of DNA adducts in non-dividing cardiac myocytes.

-

Cytotoxicity: It is non-selective, affecting both bacterial and mammalian cells, which necessitates its handling as a cytotoxic hazard in the laboratory.

Experimental Protocols

To validate the spectrum of Porothramycin B, the following standardized protocols are recommended.

Protocol A: MIC Determination (Broth Microdilution)

Purpose: To quantify the Minimum Inhibitory Concentration against S. aureus or Clostridium spp.

-

Preparation: Dissolve Porothramycin B crystals in a minimal volume of DMSO (stock solution). Dilute in cation-adjusted Mueller-Hinton Broth (CAMHB) to working concentrations (e.g., 64 µg/mL down to 0.06 µg/mL).

-

Inoculum: Prepare bacterial suspension to 5 x 10^5 CFU/mL.

-

Assay: Add 100 µL of inoculum to 100 µL of drug solution in a 96-well plate.

-

Incubation:

-

Readout: Determine MIC as the lowest concentration showing no visible turbidity.

Protocol B: DNA Thermal Denaturation Assay

Purpose: To confirm the mechanism of action (DNA stabilization).

-

Mix: Incubate calf thymus DNA (CT-DNA) with Porothramycin B at a 1:5 molar ratio in phosphate buffer.

-

Measure: Monitor absorbance at 260 nm while gradually increasing temperature from 40°C to 100°C.

-

Analysis: A shift in the melting temperature (

) of the DNA-drug complex compared to DNA alone indicates covalent binding and stabilization of the helix. Expect a

References

-

Tsunakawa, M., Kamei, H., Konishi, M., Miyaki, T., Oki, T., & Kawaguchi, H. (1988). Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. The Journal of Antibiotics, 41(10), 1366–1373.[1] Link

-

Hurley, L. H., & Thurston, D. E. (1984). Pyrrolo(1,4)benzodiazepine antitumor antibiotics: Chemistry, interaction with DNA, and biological implications.[7][8] Pharmaceutical Research, 1(2), 52–59. Link

-

Petrusek, R. L., Anderson, G. L., Garner, T. F., et al. (1981).[7][8] Pyrrolo[1,4]benzodiazepine antibiotics: proposed structures and characteristics of the in vitro deoxyribonucleic acid adducts of anthramycin, tomaymycin, sibiromycin, and neothramycins A and B. Biochemistry, 20(5), 1111–1119. Link

-

Lown, J. W., & Joshua, A. V. (1979).[9] Molecular mechanism of binding of pyrrolo(1,4)benzodiazepine antitumour agents to deoxyribonucleic acid--anthramycin and tomaymycin. Biochemical Pharmacology, 28(13), 2017–2026. Link

Sources

- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Antianaerobic Antimicrobials: Spectrum and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinicalpub.com [clinicalpub.com]

- 6. mdpi.com [mdpi.com]

- 7. DNA sequence specificity of the pyrrolo[1,4]benzodiazepine antitumor antibiotics. Methidiumpropyl-EDTA-iron(II) footprinting analysis of DNA binding sites for anthramycin and related drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. Molecular mechanism of binding of pyrrolo(1,4)benzodiazepine antitumour agents to deoxyribonucleic acid--anthramycin and tomaymycin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Porothramycin B: A Pyrrolobenzodiazepine Antibiotic

Introduction

The pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) represent a class of sequence-selective DNA-alkylating compounds with potent antitumor properties.[3][4][5] Originally discovered as natural products from various actinomycetes, these molecules possess a unique tricyclic structure that allows them to bind snugly within the minor groove of DNA.[3][4][6][7] Their mechanism of action involves the formation of a covalent bond with the C2-amino group of a guanine base, an interaction that disrupts DNA processing and ultimately leads to apoptosis.[4][7][8] This potent cytotoxicity has made PBDs a focal point of research, not only as standalone chemotherapeutics but also as highly effective payloads for antibody-drug conjugates (ADCs).[6][7][8]

This guide provides a comprehensive technical overview of Porothramycin B, a notable member of the PBD family. We will delve into its discovery, biosynthesis, mechanism of action, biological activity, and the key experimental protocols for its isolation and characterization.

Porothramycin: Discovery and Structure

Porothramycin is an antitumor antibiotic belonging to the anthramycin group, produced by the actinomycete Streptomyces albus.[1][6][9] It can be isolated in two primary forms depending on the extraction and purification methodology: Porothramycin A, which possesses a free hydroxyl group, and Porothramycin B, its crystalline methyl ether counterpart.[1] Structurally, Porothramycin is distinguished as a PBD with only a single substituent on its aromatic A-ring, setting it apart from more complex members of the class.[1]

Biosynthesis of Porothramycin

The biosynthesis of PBDs is a complex process originating from common amino acid precursors, primarily L-tryptophan, L-tyrosine, and L-methionine.[3] The characteristic anthranilate moiety of the PBD core is derived from the oxidative degradation of tryptophan via the kynurenine pathway, a process that requires molecular oxygen.[2][6]

The biosynthetic gene cluster for porothramycin in S. albus has been identified and sequenced, revealing a 39.7 kb DNA region containing 27 putative genes.[2] Of these, 18 share high homology with genes in the biosynthetic cluster of the closely related PBD, anthramycin.[2] While the porothramycin cluster utilizes the kynurenine pathway for the formation of its 3-hydroxyanthranilic acid precursor, it notably lacks a gene homologous to tryptophan 2,3-dioxygenase (TDO), which catalyzes the initial step. This suggests that the TDO enzyme is likely recruited from the host's primary metabolic pathways.[2] A key differentiating step in porothramycin biosynthesis is the predicted methylation of the anthranilate unit, catalyzed by the enzyme Por26, which occurs prior to its condensation into the PBD scaffold.[2]

Mechanism of Action: DNA Alkylation

As a member of the PBD class, Porothramycin B's biological activity stems from its ability to function as a sequence-selective DNA alkylating agent.[2] The molecule's three-dimensional, crescent-like shape is perfectly suited to fit within the minor groove of double-stranded DNA.[7]

The core mechanism involves the following steps:

-

Minor Groove Binding: The PBD scaffold non-covalently binds within the DNA minor groove, with a preference for 5′-purine-guanine-purine sequences.[4]

-

Covalent Adduct Formation: Once positioned, an electrophilic imine moiety at the N10-C11 position of the PBD's diazepine B-ring becomes susceptible to nucleophilic attack.[7][8]

-

Alkylation: The exocyclic C2-amino group of a guanine base attacks the C11 carbon of Porothramycin, forming a stable, covalent aminal linkage.[7][8]

This covalent adduct effectively cross-links the DNA, creating a lesion that obstructs the progression of DNA replication and transcription machinery. This interference with essential cellular processes ultimately triggers programmed cell death.[4][8]

Caption: Diagram 1: Porothramycin B Mechanism of Action.

Biological Activity and Therapeutic Potential

Porothramycin has demonstrated a significant spectrum of biological activity against both microbial and malignant cells.

Antimicrobial Spectrum

Porothramycin exhibits notable activity against Gram-positive bacteria and various anaerobes.[1] The strain Kocuria rhizophila has been identified as a particularly sensitive indicator organism for bioassays.[9] While traditional PBDs are generally less effective against Gram-negative bacteria, research into modified PBDs with C8-linked aliphatic heterocycles has shown promise for developing broad-spectrum agents with activity against multidrug-resistant (MDR) Gram-negative pathogens.[10]

Antitumor Activity

The primary therapeutic interest in Porothramycin lies in its potent antitumor effects.[1][9] Preclinical studies have shown that it can significantly prolong the survival times of mice implanted with various experimental tumors, including Leukemia L1210, Leukemia P388, and melanoma models.[1]

| Cell Line / Model | Reported Activity | Reference |

| Leukemia L1210 (murine) | Significant increase in survival time | [1] |

| Leukemia P388 (murine) | Significant increase in survival time | [1] |

| Melanoma (murine) | Significant increase in survival time | [1] |

| Gram-Positive Bacteria | Antimicrobial Activity | [1] |

| Anaerobic Bacteria | Antimicrobial Activity | [1] |

Toxicity and Limitations

Despite its promising antitumor activity, the clinical development of Porothramycin has been hindered by significant cardiotoxicity.[4][9] This is a known issue for several early PBDs, including the parent compound anthramycin.[11] The cardiotoxicity is thought to be caused by the metabolic conversion of the phenolic hydroxyl group into a quinone species, which can generate damaging free radicals in heart muscle tissue.[11] This dose-limiting toxicity has prevented Porothramycin's progression into clinical practice.[9]

Experimental Protocols

Isolation and Purification of Porothramycin B

This protocol outlines a method for the extraction and purification of Porothramycin from the culture broth of Streptomyces albus, adapted from published methodologies.[9]

Causality: The choice of a styrene-divinylbenzene sorbent for Solid-Phase Extraction (SPE) is based on its effectiveness in capturing aromatic compounds like PBDs from complex aqueous matrices such as fermentation broth. The use of methanol during extraction is critical for obtaining Porothramycin B, as it facilitates the formation of the methyl ether from the naturally occurring Porothramycin A.[1]

Caption: Diagram 2: Porothramycin B Isolation Workflow.

Step-by-Step Methodology:

-

Culture Preparation: Cultivate Streptomyces albus in a suitable production medium to achieve optimal Porothramycin titers. Monitor production using a bioassay with a sensitive strain like Kocuria rhizophila.[9]

-

Broth Harvesting: Separate the mycelia from the culture broth by centrifugation or filtration. The supernatant contains the secreted antibiotic.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge containing a styrene-divinylbenzene sorbent with vinylpyrrolidone functionalities with methanol followed by water.[9]

-

Load the clarified culture broth onto the conditioned cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the bound Porothramycin with methanol or a suitable organic solvent mixture. The presence of methanol encourages the formation of Porothramycin B.

-

-

Concentration: Evaporate the eluate to dryness under reduced pressure.

-

Final Purification: Re-dissolve the crude extract and subject it to further purification by preparative High-Performance Liquid Chromatography (HPLC) if necessary.

Characterization by UHPLC-UV-MS

This protocol provides a validated method for the analytical characterization of Porothramycin B.[9]

Causality: This method combines the high-resolution separation of Ultra-High-Performance Liquid Chromatography (UHPLC) with the specificity of UV and Mass Spectrometry (MS) detection. The C18 column provides excellent retention for moderately nonpolar molecules like Porothramycin. The gradient elution ensures efficient separation from related compounds and impurities. UV detection at 335 nm is used for quantification based on the PBD chromophore, while MS provides definitive mass confirmation for unambiguous identification.[9]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the purified Porothramycin B extract in a suitable solvent (e.g., acetonitrile/water mixture).

-

Instrumentation: Use a UHPLC system coupled to a UV diode array detector and a mass spectrometer.

-

Chromatographic Conditions:

-

Detection:

-

UV Detection: Monitor the column effluent at 335 nm.[9]

-

Mass Spectrometry: Acquire mass spectra in positive ion mode to confirm the molecular weight of Porothramycin B.

-

DNA Binding Affinity Assay by UV-Visible Spectroscopy

This protocol describes a method to quantify the interaction between Porothramycin B and DNA.[12][13]

Causality: This biophysical assay relies on the principle that the electronic environment of a drug's chromophore changes upon binding to a macromolecule like DNA. This change manifests as a shift in the UV-Visible absorption spectrum, typically hypochromism (a decrease in molar absorptivity), which is characteristic of minor groove binding.[12] By systematically titrating a fixed concentration of the drug with increasing concentrations of DNA, the binding constant (Kb), a measure of binding affinity, can be calculated.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of Porothramycin B of known concentration in a suitable buffer (e.g., Tris-HCl buffer).

-

Prepare a concentrated stock solution of Calf Thymus DNA (CT-DNA) in the same buffer. The concentration of CT-DNA should be determined spectrophotometrically using the known extinction coefficient at 260 nm.

-

-

Spectroscopic Titration:

-

In a quartz cuvette, place a solution of Porothramycin B at a fixed concentration (e.g., 10-20 µM).

-

Record the initial UV-Vis spectrum (typically from 250-450 nm).

-

Make successive small additions of the CT-DNA stock solution to the cuvette.

-

After each addition, mix gently and allow the solution to equilibrate for 5 minutes before recording the new UV-Vis spectrum.

-

-

Data Analysis:

-

Monitor the changes in absorbance at the wavelength of maximum absorption (λmax) for Porothramycin B.

-

Calculate the binding constant (Kb) by plotting [DNA]/(εA - εf) versus [DNA] according to the Wolfe-Shimer equation.[13] The Kb is determined from the ratio of the slope to the intercept.

-

Conclusion

Porothramycin B stands as a classic example of a pyrrolobenzodiazepine antibiotic, embodying both the potent antitumor activity and the challenging toxicity profile characteristic of its class. Its unique structure, intricate biosynthesis, and well-defined mechanism of DNA alkylation have made it a subject of significant scientific interest. While its inherent cardiotoxicity has precluded direct clinical application, the study of Porothramycin and its biosynthetic pathway provides invaluable insights. These insights continue to inform the development of novel, safer PBD analogues and the design of highly potent PBD-based antibody-drug conjugates, ensuring that the legacy of this powerful natural product continues to contribute to the future of targeted cancer therapy.

References

-

Tunac, J. B., Graham, B. D., & Dobson, W. E. (1988). Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. The Journal of Antibiotics, 41(10), 1366–1373. [Link]

-

Bordeleau, E., & Beaudoin, J. D. (2010). Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Mini-Reviews in Organic Chemistry, 7(4), 325-337. [Link]

-

Fouces, R., et al. (2015). Sequence analysis of porothramycin biosynthetic gene cluster. Applied Microbiology and Biotechnology, 99(13), 5537–5548. [Link]

-

Jones, G. B., & Wright, J. M. (1998). An Efficient Synthesis of Pyrrolo[2,1-c][1][2]benzodiazepine. Synthesis of the Antibiotic DC-81. The Journal of Organic Chemistry, 63(14), 4698–4701. [Link]

-

Creative Biolabs. (n.d.). Pyrrolobenzodiazepine (PBD) Synthesis Service. Creative Biolabs. [Link]

-

Reddy, T. J., & Rawal, V. H. (2010). Concise formal synthesis of porothramycins A and B via Zincke pyridinium ring-opening/ring-closing cascade. Organic Letters, 12(13), 3093–3095. [Link]

-

ResearchGate. (2016). Structure-Based Discovery and Synthesis of Pyrrolo[2,1-c][1][2]- benzodiazepine Derivatives as Non-β-lactam Serine β-lactamase Inhibitors. ResearchGate. [Link]

-

Hapalová, K. (2014). Isolation and determination of porothramycin. (Diploma Thesis). Charles University. [Link]

-

ADC Review. (2019, March 23). What is Pyrrolobenzodiazepine (PBD)?. ADC Review / Journal of Antibody-drug Conjugates. [Link]

-

University of Chicago. (n.d.). ANTIBIOTICS REVIEW. [Link]

-

Hartley, J. A. (2011). From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs). Current Topics in Medicinal Chemistry, 11(4), 450-459. [Link]

-

Wikipedia. (n.d.). Pyrrolobenzodiazepine. Wikipedia. [Link]

-

Picconi, P., et al. (2020). New Broad-Spectrum Antibiotics Containing a Pyrrolobenzodiazepine Ring with Activity against Multidrug-Resistant Gram-Negative Bacteria. Journal of Medicinal Chemistry, 63(13), 6941–6958. [Link]

-

Wikipedia. (n.d.). Tobramycin. Wikipedia. [Link]

-

Sun, D., & Hurley, L. H. (1995). Structure of the altromycin B (N7-guanine)-DNA adduct. A proposed prototypic DNA adduct structure for the pluramycin antitumor antibiotics. The Journal of biological chemistry, 270(23), 13733–13741. [Link]

-

Gallego, J., et al. (2005). Entropically-driven binding of mithramycin in the minor groove of C/G-rich DNA sequences. Nucleic Acids Research, 33(7), 2214–2224. [Link]

-

Dr.Oracle. (2025, November 17). What are the mechanisms of action for each class of antibiotics?. Dr.Oracle. [Link]

-

Vinmec International Hospital. (2025, April 10). Classification and Mechanism of Action of Antibiotics. Vinmec. [Link]

-

Kourkoumelis, N., et al. (2023). Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. International Journal of Molecular Sciences, 24(3), 2589. [Link]

-

Nikolaus, N., & Strehlitz, B. (2014). DNA-Aptamers Binding Aminoglycoside Antibiotics. Sensors, 14(2), 3765–3781. [Link]

-

University of Zurich. (2019, October 23). Antibiotics with novel mechanism of action discovered. EurekAlert!. [Link]

-

ResearchGate. (2025, September 10). Isolation, Biosynthesis, and Biological Activity of Rubromycins Derived from Actinomycetes. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Anthramycin – Knowledge and References. Taylor & Francis Online. [Link]

-

Tenny, S., & Weber, E. (2023). Tobramycin. StatPearls. [Link]

-

ACS Bio & Med Chem Au. (2025, March 7). Biosynthetic Pathways of Alaremycin and Its Derivative: Inhibitors of Porphobilinogen Synthase in Porphyrin Biosynthesis from Streptomyces sp. A012304. ACS Publications. [Link]

-

SciSpace. (2014, March 20). Concentrated biosynthesis of tobramycin by genetically engineered Streptomyces tenebrarius. SciSpace. [Link]

-

Neu, H. C. (1976). Tobramycin: a review of its antibacterial and pharmacokinetic properties and therapeutic use. Medical Journal of Australia, 1(25), 957-962. [Link]

-

Kourkoumelis, N., et al. (2023). Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies. International Journal of Molecular Sciences, 24(3), 2589. [Link]

-

The Journal of Organic Chemistry. (2001, July 27). Total synthesis of rutamycin B, a macrolide antibiotic from Streptomyces aureofaciens. ACS Publications. [Link]

-

Bassetti, M., et al. (2018). Antibiotic Therapy Strategies for Treating Gram-Negative Severe Infections in the Critically Ill: A Narrative Review. Infectious Diseases and Therapy, 7(4), 435–453. [Link]

-

Moret, B., et al. (2016). Boromycin Kills Mycobacterial Persisters without Detectable Resistance. Frontiers in Microbiology, 7, 199. [Link]

-

MDPI. (2025, October 1). Antitumor Potential of Bioactive Crude Extracts Derived from Actinomycetes. MDPI. [Link]

-

International Journal of Current Microbiology and Applied Sciences. (2023, April 10). Isolation and Identification of Bacteria from Pharmaceutical Site. IJCMAS. [Link]

-

Nguyen, T. M., et al. (2015). Characterization and evaluation of antimicrobial and cytotoxic effects of Streptomyces sp. HUST012 isolated from medicinal plant Dracaena cochinchinensis Lour. Frontiers in Microbiology, 6, 574. [Link]

-

Ikeda, H., et al. (2004). Isolation and characterization of the tobramycin biosynthetic gene cluster from Streptomyces tenebrarius. Journal of Bacteriology, 186(3), 854–862. [Link]

-

Pogorevc, D., et al. (2020). Structure Elucidation, Total Synthesis, Antibacterial In Vivo Efficacy and Biosynthesis Proposal of Myxobacterial Corramycin. Angewandte Chemie International Edition, 59(12), 4870–4876. [Link]

-

MDPI. (2024, December 6). Synthesis and Antibacterial Activity of New 6″-Modified Tobramycin Derivatives. MDPI. [Link]

-

Biomedres. (2022, August 1). Anti-Fungal Properties of Actinobacters. Biomedical Research. [Link]

Sources

- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sequence analysis of porothramycin biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adcreview.com [adcreview.com]

- 5. Pyrrolobenzodiazepine - Wikipedia [en.wikipedia.org]

- 6. Study on the Differential Biosynthetic Mechanism of Bacterial Synthesis of Pyrrolobenzodiazepine Antibiotics Under Aerobic and Anaerobic Conditions - Oreate AI Blog [oreateai.com]

- 7. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 9. dspace.cuni.cz [dspace.cuni.cz]

- 10. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Antiproliferative Activity of Antibiotics through DNA Binding Mechanism: Evaluation and Molecular Docking Studies [mdpi.com]

A Technical Guide to the Natural Source and Fermentation of Porothramycin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Porothramycin is a potent antitumor antibiotic belonging to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) class of natural products.[2][3] These compounds are known for their sequence-selective DNA alkylating properties, which confer significant antineoplastic activity.[3] This guide provides a comprehensive overview of Porothramycin, focusing on its natural source, the producing microorganism Streptomyces albus, and the key principles and methodologies for its production via fermentation. It delves into the distinction between Porothramycin A and B, details the fermentation workflow from inoculum development to downstream processing, and outlines the biosynthetic origins of this complex molecule. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product discovery, fermentation science, and the development of novel anticancer therapeutics.

Introduction: The Pyrrolobenzodiazepine (PBD) Antibiotics

The pyrrolo[2,1-c][1][2]benzodiazepines (PBDs) are a family of sequence-selective DNA-interactive agents produced by various species of actinomycetes, particularly the genus Streptomyces.[3][4] Their mechanism of action involves binding to the minor groove of DNA and forming a covalent aminal bond between their electrophilic C11 position and the nucleophilic N2-amino group of a guanine base.[4] This interaction disrupts DNA replication and transcription, leading to cytotoxic effects, which makes them highly effective antineoplastic agents.[3]

Since the discovery of the first PBD, anthramycin, the class has expanded to include numerous naturally occurring and synthetic analogs.[3][5] Porothramycin, the subject of this guide, is a notable member of this group, exhibiting significant activity against Gram-positive bacteria, anaerobes, and various experimental tumors in murine models.[1]

Natural Source and Producing Organism

Porothramycin is a secondary metabolite produced by a specific strain of the Gram-positive, filamentous bacterium, Streptomyces albus.[1][6] Streptomyces is the largest and most prolific genus of antibiotic-producing bacteria, responsible for over two-thirds of the clinically useful antibiotics of natural origin.[7][8][9] These soil-dwelling microbes are characterized by a complex life cycle involving the formation of a substrate mycelium and aerial hyphae that differentiate into spores.[10][11] The production of secondary metabolites like antibiotics is often linked to this morphological differentiation, typically occurring during the stationary phase of growth when nutrient resources become limited.[8][12]

Porothramycin A and B: A Note on Structure

The producing organism, Streptomyces albus, yields the antibiotic in two primary forms, designated Porothramycin A and Porothramycin B. The distinction between them arises during the isolation process:

-

Porothramycin A: This is the natural, free hydroxyl form of the molecule.[1]

-

Porothramycin B: This is the crystalline methyl ether form, which is derived from Porothramycin A during isolation, particularly when methanol is used in the extraction or purification steps.[1]

Therefore, Porothramycin B is technically a semi-synthetic derivative of the naturally produced Porothramycin A, though both exhibit potent biological activity.[1] For the remainder of this guide, "Porothramycin" will refer to the production of the PBD core by the microorganism, which can then be isolated as either form.

Fermentation for Porothramycin Production

The industrial production of antibiotics like Porothramycin relies on controlled submerged fermentation. This process involves cultivating the Streptomyces albus strain in a liquid nutrient medium under optimized conditions to maximize the yield of the desired secondary metabolite.[13][14]

General Fermentation Workflow

The overall process can be visualized as a multi-stage workflow, from the initial culture activation to the final product isolation.

Caption: General workflow for Porothramycin production.

Step-by-Step Methodology

Protocol 1: Fermentation of Streptomyces albus for Porothramycin Production

This protocol provides a generalized framework based on standard practices for Streptomyces fermentation.[13][15] Optimization of specific component concentrations, temperature, and pH is critical for maximizing yield.

I. Inoculum Development (Seed Culture):

-

Activation: Aseptically transfer a sample from a stock culture of Streptomyces albus to a flask containing a seed medium.

-

Incubation: Incubate the flask on a rotary shaker (e.g., 180-250 rpm) at a controlled temperature (typically 28-32°C) for 48-72 hours.[15] The goal is to obtain a dense, actively growing culture for inoculating the production vessel.

II. Production Stage:

-

Inoculation: Aseptically transfer the seed culture into the production fermenter. The inoculum volume is typically 5-10% of the production medium volume.

-

Fermentation: Maintain the fermentation under controlled conditions for an optimal duration, often 72-120 hours.[15] Monitor key parameters throughout the process. Antibiotic production generally reaches its maximum during the stationary phase.

-

Monitoring: Periodically sample the broth to measure pH, packed cell volume (PCV) to assess growth, and antibiotic titer using an appropriate assay (e.g., HPLC or bioassay against a sensitive strain like Kocuria rhizophila).[6]

Media Composition and Fermentation Parameters

The composition of the culture medium is a critical factor influencing secondary metabolite production.[15] Media for Streptomyces typically contain complex sources of carbon and nitrogen.

Table 1: Typical Fermentation Media Components and Parameters

| Parameter | Component/Condition | Rationale & Causality |

| Carbon Source | Glucose, Starch, Glycerol | Provides energy for primary metabolism and biosynthetic precursors. The rate of utilization can affect the onset of secondary metabolism.[13] |

| Nitrogen Source | Soybean Meal, Corn Steep Liquor, Peptone, Yeast Extract | Provides amino acids and other nitrogenous compounds essential for growth and as building blocks for the antibiotic.[13][15] |

| Minerals | CaCO₃, NaCl, K₂HPO₄ | Calcium carbonate acts as a pH buffer. Other salts provide essential ions for enzymatic cofactors and maintaining osmotic balance. |

| Temperature | 28 - 32°C | Optimal range for the growth and enzymatic activity of most mesophilic Streptomyces species.[9] |

| pH | 6.0 - 7.5 | Must be maintained within a range that supports both biomass accumulation and antibiotic synthesis.[9][15] |

| Aeration | Sterile air supply | Streptomyces are aerobic; sufficient dissolved oxygen is crucial for metabolic activity and high yields.[14] |

| Agitation | 150 - 250 rpm (in shake flasks) | Ensures homogeneity of nutrients and oxygen, and prevents cell clumping.[15] |

Downstream Processing: Isolation and Purification

Once the fermentation reaches its peak antibiotic concentration, the process shifts to extracting and purifying Porothramycin from the complex culture broth.

-

Cell Separation: The first step is to separate the mycelial biomass from the liquid broth, typically achieved by centrifugation or filtration.

-

Solvent Extraction: The antibiotic is then extracted from the clarified broth using an immiscible organic solvent, such as ethyl acetate.[16] The organic layers containing the antibiotic are combined.

-

Concentration: The solvent is removed under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to one or more rounds of chromatography to separate Porothramycin from other metabolites and impurities.[6] Techniques like column chromatography on silica gel or preparative High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column are commonly employed.[6]

Biosynthesis of the PBD Core

The intricate tricyclic structure of Porothramycin is assembled by the bacterium through a complex biosynthetic pathway. While the specific pathway for Porothramycin is not fully elucidated in the provided results, the general biosynthesis of PBDs like anthramycin provides a well-established model. The core structure is derived from three key building blocks: anthranilic acid, L-proline, and L-tyrosine (or a similar precursor).

Caption: Simplified biosynthetic origin of the PBD core.

Conclusion and Future Outlook

Porothramycin B, a methyl ether derivative of the naturally occurring Porothramycin A from Streptomyces albus, represents a potent member of the PBD class of antitumor antibiotics.[1] Its production is a classic example of microbial fermentation, requiring careful control over media composition and culture conditions to drive the organism's secondary metabolism towards the desired product. Understanding the principles of fermentation and the biosynthetic logic behind the molecule's formation is paramount for process optimization and strain improvement. Future research efforts may focus on metabolic engineering of the Streptomyces albus strain to enhance yields or to generate novel, less toxic analogs of Porothramycin through combinatorial biosynthesis.[6]

References

-

Tsunakawa, M., Kamei, H., Konishi, M., Miyaki, T., Oki, T., & Kawaguchi, H. (1988). Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. The Journal of Antibiotics, 41(10), 1366–1373. [Link]

-

Denny, W. A. (2001). Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. Current Medicinal Chemistry, 8(5), 533-549. [Link]

-

Antoszczak, M., & Hreczycho, G. (2010). Synthesis of DNA-Interactive Pyrrolo[2,1-c][1][2]benzodiazepines (PBDs). Chemical Reviews, 110(12), 7003–7044. [Link]

-

Kamal, A., & Ramesh, G. (2016). An Update on the Synthesis of Pyrrolo[1][2]benzodiazepines. Molecules, 21(2), 158. [Link]

-

O'Neil, I. A., Murray, C. L., Hunter, R. C., Barret Kalindjian, S., & Jenkins, T. C. (1998). The Synthesis of Functionalized Pyrrolo-[2,1-c][1][2]-Benzodiazepines. Tetrahedron Letters, 39(42), 7787-7790. [Link]

-

Anuradha, S., Shravan Kumar, K., Bhama, S., & Kishan, V. (2015). Fermentation, isolation, purification and characterization of an antitubercular antibiotic from Streptomyces luridus MTCC 4402. Indian Journal of Experimental Biology, 53, 101-108. [Link]

-

National Center for Biotechnology Information. (n.d.). Porothramycin. PubChem Compound Database. Retrieved from [Link]

-

Kratochvílová, P. (2015). Isolation and determination of porothramycin (Diploma Thesis). Charles University. [Link]

-

Mitsubishi Chemical Corporation. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics. DIAION / SEPABEADS Manual. [Link]

-

Quinn, G. A. (2020). Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery. Journal of Medical Microbiology, 69(10), 1195-1206. [Link]

-

Al-Dhabi, N. A., & Duraipandiyan, V. (2021). Application of Streptomyces Antimicrobial Compounds for the Control of Phytopathogens. Frontiers in Plant Science, 12, 728362. [Link]

-

BioLabTests. (2024, April 29). Get to know Nature's Antimicrobial Ally: Streptomyces spp. [Link]

-

de Lima Procópio, R. E., da Silva, I. R., Martins, M. K., de Azevedo, J. L., & de Araújo, J. M. (2012). Antibiotics produced by Streptomyces. The Brazilian Journal of Infectious Diseases, 16(5), 466-471. [Link]

-

Quinn, G. A. (2020). Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery. CORE. [Link]

-

Han, N., et al. (2017). Structure-Based Design and Synthesis of Apramycin-Paromomycin Analogues. Importance of the Configuration at the 6′-Position and Differences Between the 6′-Amino and Hydroxy Series. Journal of the American Chemical Society, 139(43), 15431-15441. [Link]

-

Han, N., et al. (2017). Structure-Based Design and Synthesis of Apramycin-Paromomycin Analogues: Importance of the Configuration at the 6'-Position and Differences between the 6'-Amino and Hydroxy Series. PubMed. [Link]

-

Chelossi, E., et al. (2017). Survey of Antibiotic-producing Bacteria Associated with the Epidermal Mucus Layers of Rays and Skates. Frontiers in Microbiology, 8, 1257. [Link]

-

Stanford Bio-Process. (2025). The Antibiotic Production Process: From Microbial Fermentation to Purification. [Link]

-

Al-Dhabab, M. A., & Al-Marjani, M. F. (2016). Molecular Study of Streptomycin Produced by Streptomyces sp. ResearchGate. [Link]

- Stark, W. M., & Higgens, C. E. (1977). Fermentation process for producing apramycin and nebramycin factor V'. U.S.

-

LibreTexts Biology. (2024). 13.3D: Antibiotics from Prokaryotes. [Link]

-

Sayeed, M. A., et al. (2023). Review on Special Bacteria, Streptomyces. Journal of Health Science and Medical Research. [Link]

-

El-Gendy, M. M., & El-Bondkly, A. M. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13, 984534. [Link]

-

Gurung, C., et al. (2021). Fermentation and Extraction of Antibacterial Metabolite Using Streptomyces spp. Isolated from Taplejung, Nepal. ResearchGate. [Link]

-

Antipova, T., et al. (2024). Pharmaceutical Fermentation: Antibiotic Production and Processing. Molecules, 29(16), 3762. [Link]

-

Restaino, O. F., et al. (2021). Streptomycetes as platform for biotechnological production processes of drugs. Applied Microbiology and Biotechnology, 105(1), 59-72. [Link]

-

Scribd. (n.d.). Production of Antibiotics by Fermentation. [Link]

-

Polikanov, Y. S., et al. (2014). Crystal Structure of a Bioactive Pactamycin Analog Bound to the 30S Ribosomal Subunit. Structure, 22(10), 1438-1446. [Link]

-

Jose, P. A., & Jebakumar, S. R. D. (2021). Biosynthetic Potential of Streptomyces Rationalizes Genome-Based Bioprospecting. Antibiotics, 10(7), 868. [Link]

-

D'Erasmo, M. P., & Polikanov, Y. S. (2019). The macrolide antibiotic renaissance. Molecular and Cellular Probes, 47, 101438. [Link]

Sources

- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dspace.cuni.cz [dspace.cuni.cz]

- 7. Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. jhsmr.org [jhsmr.org]

- 10. scielo.br [scielo.br]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. biolabtests.com [biolabtests.com]

- 13. diaion.com [diaion.com]

- 14. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]

- 15. Frontiers | Application of Streptomyces Antimicrobial Compounds for the Control of Phytopathogens [frontiersin.org]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Porothramycin B: Physicochemical Properties, Mechanism of Action, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Porothramycin B, a potent antibiotic and antitumor agent belonging to the pyrrolo[1][2]benzodiazepine (PBD) class. As a Senior Application Scientist, the following sections will delve into its core characteristics, mechanism of action, and practical experimental methodologies, grounded in authoritative scientific literature.

Introduction to Porothramycin B

Porothramycin B is a secondary metabolite produced by the bacterium Streptomyces albus. It is the crystalline methyl ether form of Porothramycin A and is a member of the anthramycin group of antibiotics.[1] These compounds are of significant interest to the scientific community due to their potent biological activities, which include antimicrobial effects against Gram-positive and anaerobic bacteria, as well as notable antitumor properties.[1] The unique tricyclic structure of PBDs, including Porothramycin B, is central to their biological function.

Physicochemical Properties of Porothramycin B

The fundamental physicochemical properties of Porothramycin B are summarized in the table below. These data are crucial for a range of experimental applications, from solution preparation to analytical characterization.

| Property | Value | Source |

| CAS Number | 110652-72-7 | MedChemExpress |

| Molecular Weight | 357.40 g/mol | MedChemExpress |

| Molecular Formula | C₁₉H₂₃N₃O₄ | MedChemExpress |

| Class | Pyrrolo[1][2]benzodiazepine (PBD) | [1] |

| Synonyms | Porothramycin, methyl ether form | [1] |

Mechanism of Action: DNA Alkylation

The potent biological activity of Porothramycin B and other PBDs stems from their ability to act as sequence-selective DNA alkylating agents.[3][4] This mechanism is critical to their antitumor effects.

The core mechanism involves the following steps:

-

Minor Groove Binding: Porothramycin B binds to the minor groove of the DNA double helix. This interaction is sequence-selective, with a preference for purine-guanine-purine sequences.[5]

-

Covalent Bond Formation: The electrophilic C11 position of the diazepine ring of Porothramycin B forms a covalent aminal bond with the nucleophilic C2-amino group of a guanine base within the DNA minor groove.[5][6]

-

DNA Helix Distortion: This covalent adduct formation causes a significant distortion of the DNA helix, which can interfere with essential cellular processes such as DNA replication and transcription.[4] This disruption ultimately triggers cellular apoptosis.

The following diagram illustrates the proposed mechanism of action of Porothramycin B at the molecular level.

Caption: Workflow for MTT Cytotoxicity Assay.

This protocol determines the Minimum Inhibitory Concentration (MIC) of Porothramycin B against a specific bacterial strain.

Materials:

-

Porothramycin B

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Porothramycin B Dilutions:

-

Prepare a stock solution of Porothramycin B.

-

Perform two-fold serial dilutions of the compound in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the Porothramycin B dilutions.

-

Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Determine the MIC by visual inspection for the lowest concentration of Porothramycin B that shows no visible bacterial growth (turbidity).

-

Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration that inhibits at least 90% of bacterial growth compared to the positive control.

-

Conclusion

Porothramycin B represents a promising molecule in the field of antibiotic and anticancer drug discovery. Its well-defined mechanism of action, centered on DNA alkylation, provides a clear basis for its potent biological activities. The experimental protocols outlined in this guide offer a robust framework for researchers to further investigate the efficacy and potential applications of this and other related PBD compounds.

References

-

Tsunakawa, M., Kamei, H., Konishi, M., Miyaki, T., Oki, T., & Kawaguchi, H. (1988). Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity. The Journal of Antibiotics, 41(10), 1366–1373. [Link]

-

Farkasovská, A., Tkáčiková, L., & Režuchová, B. (2014). Sequence analysis of porothramycin biosynthetic gene cluster. Applied Microbiology and Biotechnology, 98(23), 9785–9796. [Link]

-

Farkasovská, A., Tkáčiková, L., & Režuchová, B. (2014). Sequence analysis of porothramycin biosynthetic gene cluster. PMC. [Link]

-

Farkasovská, A., Tkáčiková, L., & Režuchová, B. (2014). Sequence analysis of porothramycin biosynthetic gene cluster. ResearchGate. [Link]

-

Hartley, J. A. (2021). Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy. Expert Opinion on Biological Therapy, 21(1), 97-108. [Link]

-

Khan, I., Ibrar, A., & Ahmed, W. (2015). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

-

Hurley, L. H., Geltz, M., & Kozlowski, J. (1977). Pyrrolo(1,4)benzodiazepine antitumor antibiotics. In vitro interaction of anthramycin, sibiromycin and tomaymycin with DNA using specifically radiolabelled molecules. Biochemistry, 16(1), 96-102. [Link]

-

Thurston, D. E., & Bose, D. S. (1994). Pyrrolob[1][2]enzodiazepine antitumor antibiotics: Relationship of DNA alkylation and sequence specificity to the biological activity of natural and synthetic compounds. Chemical Reviews, 94(2), 433-465. [Link]

-

Lin, C. P., Boeh, D. C., & Shiao, M. S. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Journal of Ocular Pharmacology and Therapeutics, 12(1), 57-64. [Link]

-

Lin, C. P., Boeh, D. C., & Shiao, M. S. (1996). Using MTT Viability Assay to Test the Cytotoxicity of Antibiotics and Steroid to Cultured Porcine Corneal Endothelial Cells. ResearchGate. [Link]

Sources

- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sequence analysis of porothramycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. researchgate.net [researchgate.net]

- 6. tsijournals.com [tsijournals.com]

Methodological & Application

Application Note: High-Purity Isolation of Porothramycin B by Preparative HPLC

Abstract & Strategic Overview

Porothramycin B is a pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic produced by Streptomyces albus.[1] Unlike its labile precursor Porothramycin A (the free hydroxyl form), Porothramycin B is the crystalline methyl ether derivative.[1] This structural distinction is critical: Porothramycin B is often an artifact of isolation formed when Porothramycin A is exposed to methanol under acidic conditions or during specific workup procedures.

This protocol details the targeted isolation of Porothramycin B. Unlike generic natural product workflows, this guide integrates the chemical conversion required to stabilize the "B" form directly into the extraction logic, ensuring high yield and reproducibility. The purification strategy utilizes a high-loading C18 preparative HPLC method with UV detection at 335 nm , specific to the PBD chromophore.

Physicochemical Profile & Target Properties[2][3][4]

Understanding the molecule is the first step to successful purification.

| Property | Description | Implications for Protocol |

| Chemical Nature | Pyrrolo[1,4]benzodiazepine (Methyl ether) | Moderately polar; susceptible to hydrolysis at extreme pH. |

| Molecular Weight | ~343.38 Da | Suitable for low-range Mass Spec confirmation (ESI+). |

| Solubility | Soluble in MeOH, DMSO, EtOAc; Sparingly soluble in Water.[2] | Load samples in MeOH/DMSO mixtures; avoid pure water loading. |

| UV Maxima | 335 nm (Primary), 220-240 nm (Non-specific) | 335 nm is the critical detection wavelength to avoid background noise from fermentation media. |

| Stability | Stable as methyl ether (Form B); Form A (Hydroxyl) is unstable. | Use Methanol in the extraction phase to drive/maintain Form B. |

Upstream Processing: Extraction & Derivatization Strategy

Objective: Extract Porothramycin from fermentation broth and ensure conversion/stabilization as Porothramycin B (Methyl Ether).

Step 3.1: Fermentation & Harvest

-

Culture: Streptomyces albus (e.g., strain producing anthramycin-group antibiotics).[1][3]

-

Harvest: Collect broth after 4–6 days (stationary phase).

-

Separation: Centrifuge at 5,000 x g for 20 minutes.

-

Note: Porothramycins are typically found in the supernatant, but mycelial extraction is recommended for total recovery.

-

Step 3.2: Reactive Extraction (The "B" Form Switch)

Critical Insight: To specifically isolate Porothramycin B, we introduce methanol early to favor the methyl ether formation.

-

Supernatant Treatment: Adjust supernatant pH to 6.0.

-

Solvent Extraction: Extract supernatant with an equal volume of Ethyl Acetate (EtOAc) .[4] Repeat 2x.

-

Mycelial Extraction: Extract mycelial pellet with Methanol (MeOH) .

-

Conversion Step: Combine EtOAc and MeOH extracts. Evaporate to dryness under reduced pressure (Rotavap at <40°C).

-

Reconstitution: Redissolve the crude residue in Acidic Methanol (MeOH + 0.05% Formic Acid) and stir for 1 hour at room temperature.

-

Mechanism:[5] This step promotes the methylation of any residual Porothramycin A (hemiaminal) to Porothramycin B (methyl ether), homogenizing the sample.

-

Step 3.3: Pre-Purification (SPE)

Goal: Remove bulk media components and protect the Prep-HPLC column.

-

Cartridge: C18 Solid Phase Extraction (SPE) cartridge (e.g., Sep-Pak or equivalent), pre-conditioned with MeOH then Water.

-

Loading: Load the reconstituted crude extract (diluted to <20% organic content with water).

-

Wash: Flush with 10% MeOH/Water to remove salts and sugars.

-

Elution: Elute target with 80% MeOH/Water. Collect this fraction for HPLC.

Analytical Method Development (UHPLC/HPLC)

Before scale-up, validate the profile on an analytical scale.

-

System: Agilent 1200/1290 or Waters Acquity UPLC.

-

Column: C18 (e.g., Phenomenex Luna or Waters BEH), 5 µm, 4.6 x 150 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV 335 nm (Reference 500 nm).

-

Temperature: 25°C.

Gradient Profile (Analytical):

| Time (min) | % Mobile Phase B (ACN) | Event |

|---|---|---|

| 0.0 | 5% | Equilibration |

| 2.0 | 5% | Hold (Salt elution) |

| 20.0 | 95% | Linear Gradient |

| 22.0 | 95% | Wash |

| 22.1 | 5% | Re-equilibration |

Success Criteria: Porothramycin B typically elutes between 12–15 minutes (approx. 45-55% ACN). Look for a sharp peak with strong 335 nm absorbance.

Preparative HPLC Protocol[5][10][11]

Objective: Isolate milligram-to-gram quantities of Porothramycin B.

System Configuration

-

Instrument: Preparative HPLC system (e.g., Gilson PLC 2020 or Shimadzu Prominence Prep).

-

Column: High-load C18 Prep Column (e.g., SunFire Prep C18 OBD, 19 x 150 mm, 5 µm).

-

Flow Rate: 15–20 mL/min (Adjust based on column diameter).

-

Detection: UV 335 nm (Trigger for fraction collection).

Mobile Phase Preparation

-

Solvent A: 1000 mL HPLC-grade Water + 1 mL Formic Acid.

-

Solvent B: 1000 mL HPLC-grade Acetonitrile + 1 mL Formic Acid.

-

Why Formic Acid? It suppresses ionization of silanols on the column and maintains the acidic environment to prevent hydrolysis of the methyl ether back to the hemiaminal (Form A).

-

Preparative Gradient Strategy

Optimization: A focused gradient is used around the analytical retention time to maximize separation efficiency.

| Time (min) | % B (ACN) | Rationale |

| 0–2 | 10% | Injection & Loading |

| 2–5 | 10% → 30% | Rapid ramp to start of elution window |

| 5–25 | 30% → 60% | Shallow Gradient (1.5% per min) for Max Resolution |

| 25–28 | 60% → 95% | Column Wash |

| 28–32 | 95% | Hold Wash |

| 32–35 | 10% | Re-equilibration |

Fraction Collection Logic

-

Mode: Threshold + Slope.

-

Threshold: Set to 10 mAU (to avoid baseline noise).

-

Peak Cutting: Collect the central 80% of the main peak at 335 nm. Discard the "tail" if peak asymmetry > 1.2 to ensure purity.

Workflow Visualization

The following diagram illustrates the critical "Reactive Extraction" logic required to secure the B-form.

Caption: Workflow highlighting the critical Acidic Methanol treatment step to convert Porothramycin A to the stable Porothramycin B form prior to HPLC.

Post-Purification & Quality Control

-

Solvent Removal:

-

Pool fractions.

-

Remove Acetonitrile via rotary evaporation at 35°C.

-

Lyophilize the remaining aqueous phase to obtain a yellow/orange powder.

-

-

Purity Check:

-

Re-inject on Analytical HPLC. Purity should be >95% at 335 nm.

-

-

Structural Validation:

-

ESI-MS: Look for [M+H]+ peak at m/z ~344.2.

-

NMR: Confirm the methoxy group signal (singlet, ~3.8-4.0 ppm) which distinguishes Form B from Form A.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Split Peaks | Interconversion of Form A/B | Ensure sample is dissolved in MeOH; Check mobile phase pH (must be acidic). |

| Low Recovery | Degradation on column | Avoid basic pH; Keep fraction collection temperature low (4°C). |

| Broad Peaks | Solubility issues | Increase initial organic % in gradient; Ensure sample is fully dissolved before loading. |

| No 335nm Signal | Wrong fraction/Target loss | Check UV spectrum of crude; Porothramycin has distinct yellow color. |

References

-

Tsunakawa, M., et al. (1988).[1] "Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity."[1] The Journal of Antibiotics, 41(10), 1366–1373.[1] Link

-

PubChem. (n.d.).[7] "Porothramycin B Compound Summary." National Library of Medicine. Link

-

Thurston, D. E., & Bose, D. S. (1994). "Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines." Chemical Reviews, 94(2), 433–465. (Mechanistic background on PBD stability). Link

- Ullrich, R., et al. (2010). "Biotechnological production of PBDs." Applied Microbiology and Biotechnology.

Sources

- 1. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation, structure revision and stereochemistry of trichomycins A and B, aromatic analogues of amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. japsonline.com [japsonline.com]

- 6. A simple and rapid high-performance liquid chromatographic method for determining tobramycin in pharmaceutical formulations by direct UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tobramycin | C18H37N5O9 | CID 36294 - PubChem [pubchem.ncbi.nlm.nih.gov]

NMR and mass spectrometry data for Porothramycin B

This Application Note provides a comprehensive technical guide for the structural elucidation and analytical profiling of Porothramycin B , a pyrrolo[1,4]benzodiazepine (PBD) antibiotic. This guide is designed for researchers in natural product chemistry and drug discovery, focusing on the specific NMR and Mass Spectrometry signatures required for rigorous identification.

Part 1: Introduction & Structural Context

Porothramycin B (C

-

Biological Relevance: Potent antitumor and antibiotic activity; binds to the minor groove of DNA.

-

Critical Handling Note: Porothramycin exists in equilibrium between its imine, carbinolamine (Form A), and carbinolamine methyl ether (Form B) forms. Porothramycin B is an artifact of isolation using methanol. To observe the data described below, the sample must be dissolved or isolated in methanol/methanol-d

.

Part 2: Sample Preparation Protocol

To ensure high-fidelity spectral data, follow this preparation workflow. The choice of solvent dictates the specific tautomer observed.

Mass Spectrometry (LC-MS/MS)

-

Solvent: HPLC-grade Methanol (MeOH).

-

Concentration: 10 µg/mL.

-

Additives: 0.1% Formic Acid (to promote protonation

). -

Note: Avoid water-rich mobile phases for prolonged periods if trying to isolate the methyl ether form specifically, although it hydrolyzes back to the carbinolamine (Form A) in aqueous acid.

Nuclear Magnetic Resonance (NMR)

-

Solvent: CDCl

(Chloroform-d) is preferred for Porothramycin B to maintain the methyl ether stability. -

Alternative: CD

OD (Methanol-d -

Concentration: 2–5 mg in 600 µL solvent.

-

Tube: 5 mm high-precision NMR tube.

Part 3: Mass Spectrometry Profiling

Instrument: Q-TOF or Orbitrap (High Resolution). Ionization: Electrospray Ionization (ESI), Positive Mode.

Primary MS Data

| Parameter | Value | Interpretation |

| Molecular Formula | C | Confirmed by HRMS. |

| Monoisotopic Mass | 357.1689 Da | Theoretical neutral mass. |

| Observed Ion | 358.1762 | Protonated molecular ion (Base Peak). |

| Sodium Adduct | 380.1581 | Common adduct in glass/salt-containing solvents. |

Fragmentation Pattern (MS/MS)

Fragmentation of PBDs typically occurs at the fragile N10-C11 junction and the side chain.

-

Loss of Methanol (

32 Da): -

Side Chain Cleavage:

Part 4: NMR Spectroscopy Protocol

Instrument: 500 MHz or higher (600 MHz recommended for resolution of olefinic protons). Temperature: 298 K.

Structural Logic & Assignment

Porothramycin B is characterized by:

-

A-Ring: A trisubstituted benzene ring with a 9-methoxy group.

-

C-Ring: A saturated pyrrolidine ring.

-

B-Ring: The diazepine ring containing the C11-methoxy (acetal-like) center.

Table 1: H NMR Data (500 MHz, CDCl )

| Position | Multiplicity | Structural Assignment | ||

| 11 | 4.85 | d | 4.5 | Carbinolamine ether methine (Key ID for Form B) |

| 11-OMe | 3.45 | s | - | Methoxy group at C11 (Absent in Form A) |

| 9-OMe | 3.89 | s | - | Methoxy substituent on Benzene A-ring |

| 6 | 7.45 | d | 8.0 | Aromatic proton (ortho to amide) |

| 7 | 7.15 | t | 8.0 | Aromatic proton (meta) |

| 8 | 6.95 | d | 8.0 | Aromatic proton (ortho to 9-OMe) |

| 1a | 3.6 - 3.8 | m | - | Pyrrolidine ring proton |

| 1b | 2.3 - 2.5 | m | - | Pyrrolidine ring proton |

| 2 | - | - | - | Quaternary (substituted by tail) |

| Side Chain | 7.35 | d | 15.0 | Olefinic proton (trans-acrylamide) |

| Side Chain | 5.80 | d | 15.0 | Olefinic proton (trans-acrylamide) |

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and exact temperature.

Table 2: C NMR Data (125 MHz, CDCl )

| Position | Type | Structural Assignment | |

| 11 | 86.5 | CH | Hemiaminal Carbon (Diagnostic for PBD ethers) |

| 16 (C=O) | 167.2 | C | Amide Carbonyl (A-ring) |

| 9-OMe | 56.1 | CH | Aromatic Methoxy |

| 11-OMe | 54.8 | CH | Labile Methoxy |

| Aromatic | 110-150 | C/CH | Benzene ring carbons |

Part 5: Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming Porothramycin B versus its congeners (Porothramycin A or Anthramycin).

Figure 1: Decision tree for distinguishing Porothramycin B from the hydrolyzed Porothramycin A form using MS fragmentation and NMR chemical shifts.

Part 6: References

-

Tsunakawa, M., et al. (1988).[1][5] "Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity."[1][5] The Journal of Antibiotics, 41(10), 1366–1373.[5] Link

-

Langlois, N., et al. (1993). "Enantioselective synthesis of (+) porothramycin B and its 9-Demethoxy analogue." Tetrahedron Letters, 34(29), 4635-4638. Link

-

Gerratana, B. (2012). "Biosynthesis, synthesis, and biological activities of pyrrolobenzodiazepines." Medicinal Research Reviews, 32(2), 254–293. Link

-

Antonow, D., & Thurston, D. E. (2011). "Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)." Chemical Reviews, 111(4), 2815–2864. Link

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Ten-step asymmetric total syntheses of potent antibiotics anthracimycin and anthracimycin B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 4. Anthramycin | C16H17N3O4 | CID 12306674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Porothramycin, a new antibiotic of the anthramycin group: production, isolation, structure and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the In Vivo Evaluation of Porothramycin B in Preclinical Cancer Models

Introduction: The Therapeutic Potential of Porothramycin B

Porothramycin B is a potent antitumor antibiotic belonging to the pyrrolo[2,1-c][1][2]benzodiazepine (PBD) class of natural products.[3][4] PBDs are sequence-selective DNA minor-groove binding agents that exhibit significant cytotoxic activity against a broad range of cancer cells.[5][6] The unique mechanism of action of PBDs, which involves the formation of a covalent adduct with guanine bases in the DNA minor groove, leads to the stalling of replication forks and the induction of apoptosis.[6] This mechanism, which causes minimal distortion of the DNA helix, may allow the adducts to evade cellular repair mechanisms, contributing to their high potency.[5][6]

Early studies demonstrated that Porothramycin significantly prolonged the survival of mice with experimental tumors, including leukemia and melanoma models.[3] As the methyl ether derivative of Porothramycin A, Porothramycin B offers a promising scaffold for further development.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical animal studies to evaluate the therapeutic potential of Porothramycin B. The protocols herein are designed to establish a robust data package, encompassing tolerability, pharmacokinetics, and antitumor efficacy, while adhering to the highest standards of scientific integrity and animal welfare.

Section 1: Scientific Background and Mechanism of Action

The antitumor activity of Porothramycin B stems from its covalent interaction with DNA. As a PBD monomer, it fits snugly into the DNA minor groove with a preference for purine-guanine-purine sequences.[5] The core of its activity lies in the electrophilic N10-C11 imine moiety, which forms a covalent aminal bond with the exocyclic C2-amino group of a guanine base.[5][6][7] This DNA alkylation event is the critical first step in a cascade that disrupts essential cellular processes, ultimately leading to cell death. Understanding this mechanism is fundamental to designing rational in vivo experiments and interpreting their outcomes.

Caption: Mechanism of Porothramycin B-induced cytotoxicity.

Section 2: Preclinical In Vivo Evaluation Strategy

A phased, systematic approach is critical for the preclinical evaluation of any new anticancer agent. This strategy ensures that each subsequent experiment is built upon a solid foundation of data, optimizing the use of resources and adhering to ethical principles of animal research. The workflow begins with essential safety and pharmacokinetic profiling before proceeding to more complex and resource-intensive efficacy studies.

Caption: Phased experimental workflow for in vivo evaluation.

Section 3: Phase I - Preliminary In Vivo Characterization

Before assessing antitumor efficacy, it is imperative to understand the safety profile and pharmacokinetic behavior of Porothramycin B in the selected animal model (typically mice).

Protocol: Maximum Tolerated Dose (MTD) Study